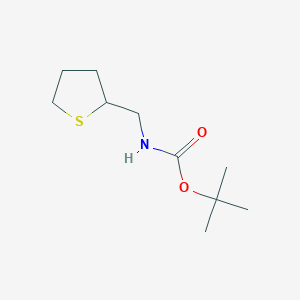
tert-butyl N-(thiolan-2-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(thiolan-2-ylmethyl)carbamate is an organic compound that features a thiophene ring, a carbamate group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(thiolan-2-ylmethyl)carbamate typically involves the reaction of tetrahydrothiophene with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-(thiolan-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Substituted carbamates
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(thiolan-2-ylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of tert-butyl N-(thiolan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simple five-membered ring containing sulfur.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group.
Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group.
Uniqueness
tert-butyl N-(thiolan-2-ylmethyl)carbamate is unique due to its combination of a thiophene ring, a carbamate group, and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene derivatives .
Eigenschaften
Molekularformel |
C10H19NO2S |
|---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
tert-butyl N-(thiolan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-7-8-5-4-6-14-8/h8H,4-7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
NXTJUGBDLXQVFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCCS1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8695064.png)
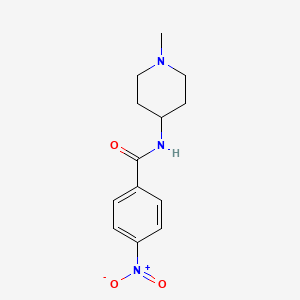

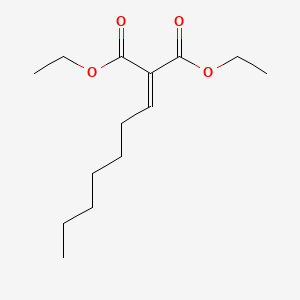
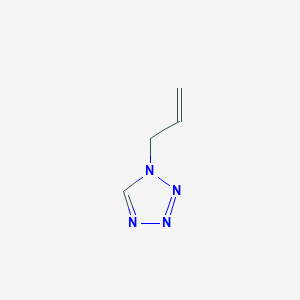
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-1-(2,2-dimethylpropionyl)-3-methylpyrrolidin-2-one](/img/structure/B8695095.png)
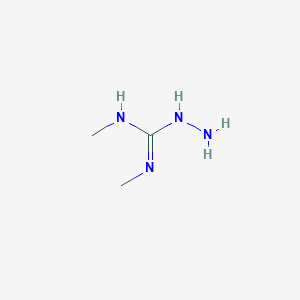
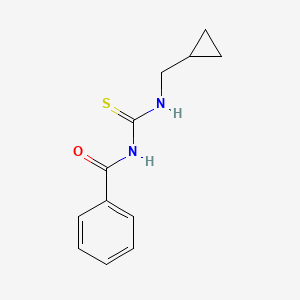

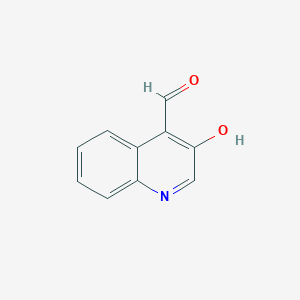
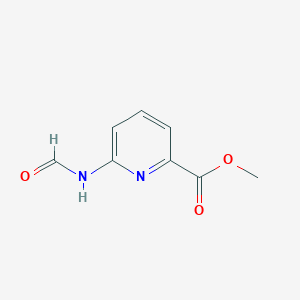
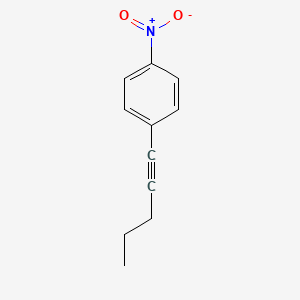
![Benzo[c][1,8]naphthyridine](/img/structure/B8695149.png)

